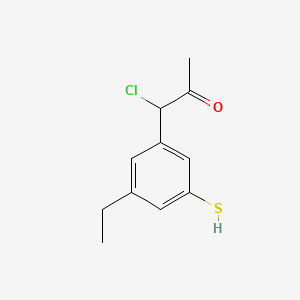

1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one

描述

1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one is a chloro-substituted propan-2-one derivative featuring a 3-ethyl-5-mercaptophenyl substituent. The mercapto (-SH) and ethyl (-C₂H₅) groups on the aromatic ring distinguish it from other aryl-substituted propan-2-one analogs. This compound likely serves as a precursor or intermediate in organic synthesis, particularly for heterocyclic compounds like pyrazoles or thiazoles, given the reactivity of the hydrazonoyl chloride and thiol functional groups . However, direct crystallographic or synthetic data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally similar derivatives.

属性

分子式 |

C11H13ClOS |

|---|---|

分子量 |

228.74 g/mol |

IUPAC 名称 |

1-chloro-1-(3-ethyl-5-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C11H13ClOS/c1-3-8-4-9(6-10(14)5-8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |

InChI 键 |

CACTXAXSYUGYPY-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=CC(=C1)S)C(C(=O)C)Cl |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The primary synthetic route to 1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one involves the chlorination of 1-(3-ethyl-5-mercaptophenyl)propan-2-one . This approach is consistent with the preparation of structurally related compounds where the α-position to the ketone is chlorinated to introduce the chloro substituent.

- Starting Material: 1-(3-ethyl-5-mercaptophenyl)propan-2-one

- Key Reaction: α-Chlorination at the carbon adjacent to the ketone group

- Typical Chlorinating Agents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or other chlorinating reagents capable of α-chlorination of ketones

- Solvents: Commonly inert solvents such as dichloromethane or chloroform

- Reaction Conditions: Controlled temperature (generally 0–25 °C) to avoid side reactions and over-chlorination

This method parallels the synthesis of related compounds such as 1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one, where the chlorination step is crucial to introduce the reactive chloro group at the α-position to the ketone.

Detailed Chlorination Procedure

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 1-(3-ethyl-5-mercaptophenyl)propan-2-one in anhydrous solvent | Dichloromethane or chloroform, inert atmosphere | Protects mercapto group from oxidation |

| 2 | Addition of chlorinating agent | Thionyl chloride or phosphorus pentachloride, dropwise addition | Maintain temperature 0–5 °C initially |

| 3 | Stirring and reaction monitoring | Reaction time: 1–3 hours, temperature gradually raised to room temperature | TLC or HPLC monitoring for completion |

| 4 | Quenching and work-up | Addition of ice-cold water or aqueous sodium bicarbonate | Neutralizes excess chlorinating agent |

| 5 | Extraction and purification | Organic layer separation, drying over anhydrous sodium sulfate, concentration | Purification by column chromatography |

This procedure yields This compound with high purity suitable for further applications.

Alternative Synthetic Routes

In some cases, the compound may be synthesized via multi-step routes involving:

- Stepwise functional group introduction: Starting from 3-ethylphenol or 3-ethylthiophenol derivatives, mercapto substitution is introduced first, followed by ketone formation and subsequent chlorination.

- Enzymatic or catalytic asymmetric synthesis: Although no direct reports exist for this compound, related chiral chloroketones have been prepared using lipase-catalyzed esterification and hydrolysis steps to obtain optically pure intermediates before chlorination.

- One-pot synthesis methods: Advanced catalytic systems combining allylation and halogenation have been reported for related aryl ketones, which could be adapted for mercapto-substituted substrates.

Research Discoveries and Optimization

- Reaction Efficiency: Chlorination reactions require careful control of temperature and reagent stoichiometry to prevent over-chlorination or side reactions such as oxidation of the mercapto group.

- Purification Techniques: Column chromatography using silica gel with non-polar to moderately polar eluents (e.g., hexane/ethyl acetate mixtures) is effective in isolating the pure chlorinated product.

- Scale-up Considerations: Continuous flow reactors have been employed in industrial settings to improve yield and reproducibility while minimizing hazardous by-products during chlorination steps.

- Functional Group Compatibility: The mercapto group’s sensitivity to oxidation necessitates inert atmosphere conditions (nitrogen or argon) during synthesis and storage.

Data Table: Summary of Preparation Parameters for Chlorinated Mercaptophenylpropanones

| Parameter | Typical Range / Value | Comments |

|---|---|---|

| Starting ketone | 1-(3-ethyl-5-mercaptophenyl)propan-2-one | Precursor compound |

| Chlorinating agent | Thionyl chloride, PCl₅ | Effective for α-chlorination |

| Solvent | Dichloromethane, chloroform | Anhydrous, inert |

| Temperature | 0–25 °C | Controlled to avoid side reactions |

| Reaction time | 1–3 hours | Monitored by TLC/HPLC |

| Work-up | Aqueous quench, extraction | Neutralizes reagents |

| Purification | Silica gel chromatography | Ensures product purity |

| Yield | Typically 70–90% | Dependent on conditions |

化学反应分析

Types of Reactions

1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaS) or primary amines (RNH2).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Thiol or amine derivatives.

科学研究应用

1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one is a chemical compound with diverse applications, particularly as an intermediate in synthesizing complex organic molecules and in biological studies. Its unique structure, featuring a chloro group, a mercapto group, and a carbonyl group, makes it a versatile building block in various chemical transformations.

Applications in Chemistry

This compound serves primarily as an intermediate in organic synthesis. As an α-chloro ketone, it is known for its reactivity.

- Synthesis of Complex Molecules The compound is used to create more complex organic structures. Its functional groups allow for diverse chemical reactions, making it a valuable reagent in synthesizing various compounds.

Biological Applications

Research indicates that this compound has potential biological activity.

- Enzyme Interactions Studies have demonstrated that this compound can interact with enzymes and proteins containing thiol groups. This interaction can lead to the formation of disulfide bonds, modulating enzymatic activity and affecting cellular processes.

- Potential Therapeutic Uses The ability of this compound to affect enzyme activities suggests its potential as a bioactive compound with therapeutic applications.

Structural Analogs and Their Significance

Several compounds share structural similarities with this compound, each with unique properties and applications.

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-Chloro-1-(3-methyl-5-mercaptophenyl)propan-2-one | Methyl group instead of ethyl | Similar reactivity but different steric properties |

| 1-Chloro-1-(3-ethyl-5-hydroxyphenyl)propan-2-one | Hydroxy group instead of mercapto | Exhibits different biological activity due to hydroxyl functionality |

| 1-Chloroacetone | Lacks the phenyl ring | Simpler structure, widely used as a reagent in organic synthesis |

作用机制

The mechanism of action of 1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key differences between 1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one and related compounds:

Key Observations :

- Reactivity : Hydrazinylidene derivatives (e.g., entries 2–3) undergo cyclization to form pyrazoles, whereas the thiol group in the target compound may facilitate thioether or disulfide bond formation .

- Physical State : Fluoro-substituted analogs (e.g., entry 4) are liquids, while hydrazinylidene derivatives are typically crystalline solids due to hydrogen bonding (N–H⋯O interactions) .

Crystallographic and Spectroscopic Data

- Hydrazinylidene Derivatives: Exhibit planar structures with extended zigzag conformations. For example, 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one crystallizes in monoclinic systems (space group P2₁/c) with hydrogen-bonded chains .

- Fluoro Derivatives : Lack crystallographic data in the evidence but are characterized by GC-MS or NMR for VOC profiling (e.g., propan-2-one detection in biomarker studies) .

生物活性

1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one is an organic compound notable for its unique structure, which includes a chloro group, a mercapto group, and a carbonyl group. This compound falls under the category of α-chloro ketones, which are recognized for their reactivity and versatility in biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClOS, with a molecular weight of 228.74 g/mol. The presence of the mercapto group (–SH) is particularly significant as it imparts antioxidant properties and facilitates interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClOS |

| Molecular Weight | 228.74 g/mol |

| Functional Groups | Chloro, Mercapto |

| Classification | α-Chloro Ketone |

The biological activity of this compound is primarily attributed to its mercapto group, which can form disulfide bonds with thiol-containing biomolecules. This interaction can modulate enzymatic activities and influence various cellular processes. The compound's mechanism involves:

- Nucleophilic Substitution : The chloro group can participate in nucleophilic substitution reactions.

- Disulfide Bond Formation : The mercapto group can form disulfide bonds with proteins, altering their function.

- Antioxidant Activity : The thiol group scavenges free radicals, providing protective effects against oxidative stress.

Biological Activity Studies

Research on the biological activity of this compound has indicated several potential therapeutic applications:

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, derivatives of similar compounds have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL in some related studies .

Anticancer Potential

The compound's ability to modulate enzyme activities suggests potential applications in cancer therapy. Research indicates that compounds containing thiol groups can influence cell viability in cancer cell lines . However, specific studies on this compound's anticancer effects remain limited.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to or derived from this compound:

- Study on Antimicrobial Properties : A study evaluated the antimicrobial effects of various derivatives, noting that certain compounds exhibited strong bactericidal activity against resistant strains .

- Antioxidant Activity Assessment : Research highlighted the antioxidant capabilities of thiol-containing compounds similar to this compound, emphasizing their role in mitigating oxidative stress.

- Enzyme Interaction Studies : Investigations into the interactions between this compound and specific enzymes revealed that it could inhibit enzymatic activity through disulfide bond formation, suggesting potential as a therapeutic agent.

常见问题

Q. What are the established synthetic routes for 1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one?

The synthesis of structurally related chloroarylpropanones often involves condensation reactions between substituted benzaldehydes and ketones. For example, 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone is synthesized by reacting 3-chlorobenzaldehyde with trifluoroacetone in ethanol/methanol under basic conditions, followed by heating and purification via recrystallization . For the target compound, analogous methods may be adapted, substituting the aldehyde with 3-ethyl-5-mercaptobenzaldehyde. Key steps include optimizing solvent choice (e.g., ethanol for solubility) and base selection (e.g., NaOH) to enhance yield .

Q. How can researchers characterize the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. For related compounds, such as 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, X-ray studies at 100 K confirmed bond lengths (mean C–C = 0.003 Å) and stereoelectronic effects . Complementary techniques include:

Q. What analytical methods are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection is widely used for purity analysis. For chloroarylpropanones, reverse-phase C18 columns and methanol/water mobile phases (70:30 v/v) provide adequate separation. Melting point determination (e.g., 65–66°C for 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one) and thin-layer chromatography (TLC) using silica gel plates are additional validation tools .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .

- Catalyst selection : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can accelerate nucleophilic substitution at the chloro group.

- Temperature control : Gradual heating (e.g., 60–80°C) prevents side reactions like disulfide formation from the mercapto group .

- Purification : Recrystallization from ethanol or acetone-water mixtures improves purity, as demonstrated for epoxypropane derivatives .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR spectra often arise from tautomerism or steric hindrance. For example, in 3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, computational modeling (DFT calculations) reconciled observed NMR shifts with predicted enone conformers . Cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography is critical .

Q. What strategies are effective for studying the compound’s reactivity in pharmacological applications?

- In silico docking : Molecular docking with target proteins (e.g., kinases) predicts binding affinity. For chalcone derivatives, this approach identified interactions with ATP-binding sites .

- In vitro assays : Evaluate antioxidant potential via DPPH radical scavenging, leveraging the mercapto group’s redox activity.

- Metabolic stability : Use microsomal incubation (e.g., liver microsomes) to assess CYP450-mediated degradation .

Q. How can computational chemistry aid in predicting physicochemical properties?

Tools like Gaussian or Spartan calculate:

- LogP : Estimated at ~3.0 (similar to 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reaction planning.

- Thermodynamic stability : Compare Gibbs free energy of tautomers to predict dominant forms .

Methodological Considerations

Q. What precautions are necessary when handling the mercapto (-SH) group in this compound?

Q. How to address low reproducibility in scaled-up synthesis?

Transitioning from batch to flow chemistry improves consistency. For 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, continuous flow reactors reduced reaction time from hours to minutes while maintaining >90% yield . Monitor exothermicity using inline IR spectroscopy to prevent thermal runaway.

Data Contradiction Analysis

Q. Conflicting reports on bioactivity: How to design validation experiments?

Discrepancies may arise from impurity profiles or assay conditions. For example, epoxypropane derivatives showed variable antimicrobial activity due to trace solvents (e.g., DMSO) in stock solutions . Mitigation steps:

- Reproducibility triplicates : Conduct assays in triplicate across independent labs.

- Dose-response curves : Confirm EC values using orthogonal methods (e.g., fluorescence vs. luminescence).

- Impurity profiling : Use LC-MS to identify and quantify byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。